molecular formula C22H17N2P B117254 6-Diphenylphosphino-2,2'-bipyridine CAS No. 152194-39-3

6-Diphenylphosphino-2,2'-bipyridine

Cat. No. B117254
CAS RN: 152194-39-3
M. Wt: 340.4 g/mol
InChI Key: YNLXNWOMYAIZNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Diphenylphosphino-2,2'-bipyridine, commonly known as PPh2bipy, is a bidentate ligand that is widely used in coordination chemistry. It consists of two pyridine rings that are linked by a phosphine group, which provides a site for coordination to metal ions. PPh2bipy has been extensively studied due to its unique structural and electronic properties, which make it an excellent ligand for a variety of metal complexes.

Mechanism of Action

The mechanism of action of PPh2bipy as a ligand involves the coordination of the phosphine group to a metal ion, which results in the formation of a stable complex. The bipyridine rings provide additional sites for coordination, which can result in the formation of chelate complexes. The stability of the complex is dependent on factors such as the size and charge of the metal ion, as well as the electronic properties of the ligand.
Biochemical and Physiological Effects
PPh2bipy has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is generally considered to be safe for use in laboratory experiments. It is important to note that PPh2bipy should be handled with care as it is a potentially hazardous chemical.

Advantages and Limitations for Lab Experiments

One of the main advantages of using PPh2bipy as a ligand is its ability to form stable complexes with a variety of metal ions. This makes it a versatile ligand for use in a range of applications. Additionally, PPh2bipy is relatively easy to synthesize and purify, which makes it accessible to researchers.
One of the limitations of using PPh2bipy is its potential for air and moisture sensitivity. The ligand can react with oxygen and water, which can result in the formation of unwanted byproducts. Additionally, the stability of the complex can be affected by factors such as pH, temperature, and solvent choice.

Future Directions

There are numerous potential future directions for research involving PPh2bipy. One area of interest is the development of new metal complexes that incorporate PPh2bipy as a ligand. These complexes could be studied for their catalytic, optical, and magnetic properties, as well as their potential for use in materials science.
Another area of interest is the use of PPh2bipy in the development of new sensors. The ligand has been shown to have potential for use in the detection of metal ions, which could have applications in fields such as environmental monitoring and medical diagnostics.
Overall, PPh2bipy is a versatile and useful ligand that has numerous potential applications in scientific research. Further study of this compound and its complexes could lead to new discoveries and advancements in a variety of fields.

Synthesis Methods

The synthesis of PPh2bipy typically involves the reaction of 2,2'-bipyridine with diphenylphosphine in the presence of a catalyst such as palladium or copper. The reaction proceeds via a cross-coupling mechanism, which results in the formation of the desired product. The purity and yield of the product can be improved by using various purification techniques such as column chromatography or recrystallization.

Scientific Research Applications

PPh2bipy has been widely used in scientific research due to its ability to form stable complexes with a variety of metal ions. These complexes have been studied for their catalytic, optical, and magnetic properties. PPh2bipy has been used as a ligand in the synthesis of metal complexes for applications such as organic synthesis, catalysis, and materials science.

properties

CAS RN

152194-39-3

Product Name

6-Diphenylphosphino-2,2'-bipyridine

Molecular Formula

C22H17N2P

Molecular Weight

340.4 g/mol

IUPAC Name

diphenyl-(6-pyridin-2-ylpyridin-2-yl)phosphane

InChI

InChI=1S/C22H17N2P/c1-3-10-18(11-4-1)25(19-12-5-2-6-13-19)22-16-9-15-21(24-22)20-14-7-8-17-23-20/h1-17H

InChI Key

YNLXNWOMYAIZNK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC(=N3)C4=CC=CC=N4

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC(=N3)C4=CC=CC=N4

synonyms

6-DIPHENYLPHOSPHINO-2,2'-BIPYRIDINE

Origin of Product

United States

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